N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide
Description
This compound is a heterocyclic hybrid molecule featuring a pyrazole core substituted with an ethyl group at the 1-position and a carboxamide linkage to a 1,3,4-oxadiazole ring bearing a 3-chlorophenyl moiety. Safety data indicate stringent handling requirements due to hazards such as toxicity (H301: "Toxic if swallowed") and environmental risks (H410: "Very toxic to aquatic life") .
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-2-20-11(6-7-16-20)12(21)17-14-19-18-13(22-14)9-4-3-5-10(15)8-9/h3-8H,2H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMPVHCNKYBRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Diketones
The pyrazole core originates from cyclocondensation reactions between hydrazine derivatives and 1,3-diketones or acetylenic ketones. For example, ethyl acetoacetate reacts with hydrazine hydrate to form ethyl 1H-pyrazole-4-carboxylate. Regioselectivity challenges arise due to competing pathways, but alkylation with dimethyl sulfate selectively introduces the 1-ethyl group at the pyrazole nitrogen. Saponification of the ester (NaOH, HCl) yields 1-ethyl-1H-pyrazole-5-carboxylic acid, confirmed via IR (C=O stretch at 1,690 cm⁻¹) and ¹H-NMR (δ 1.42 ppm for ethyl CH₃).
Alternative Routes via Acetylenic Ketones
Acetylenic ketones (e.g., diacetylene ketones) react with arylhydrazines under copper triflate catalysis to form trisubstituted pyrazoles. For instance, phenylhydrazine and diacetylene ketone 20 yield pyrazoles 21 and 22 in a 3:2 ratio. Ethyl-substituted pyrazoles require subsequent alkylation, making this route less efficient for target-specific synthesis.
Formation of the Oxadiazole Ring: 5-(3-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine
Cyclization of 3-Chlorobenzohydrazide
The oxadiazole ring is synthesized via dehydrative cyclization of 3-chlorobenzohydrazide with triethyl orthoformate in acetic anhydride. This one-pot reaction forms 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine in 70–85% yield. Key parameters include reflux conditions (110°C, 6 hr) and stoichiometric control to minimize byproducts like N-arylhydrazones.
Alternative Oxadiazole Synthesis via Carbodiimide Activation
Carbodiimide-mediated cyclization of 3-chlorophenyl-substituted thiosemicarbazides offers higher regioselectivity. Using EDCI/HOBt in DMF, this method achieves 82% yield but requires stringent anhydrous conditions.
Coupling of Pyrazole and Oxadiazole Moieties
Acid Chloride Formation
1-Ethyl-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Refluxing in SOCl₂ for 8 hr ensures complete conversion, evidenced by the disappearance of the carboxylic acid IR peak.
Amide Bond Formation
The acid chloride reacts with 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine in anhydrous THF at 5°C, catalyzed by K₂CO₃. The reaction proceeds via nucleophilic acyl substitution, yielding the target carboxamide after 12 hr (60–75% yield). Recrystallization from ethyl acetate enhances purity (>95% by HPLC).
Optimization and Mechanistic Insights
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Ethanol, 50°C | 78 | 90 |
| Oxadiazole Cyclization | Acetic anhydride, 110°C | 85 | 92 |
| Coupling Reaction | THF, 5°C → RT | 72 | 95 |
Polar aprotic solvents (THF, DMF) improve carboxamide coupling efficiency by stabilizing intermediates. Elevated temperatures during cyclocondensation reduce regioselectivity due to competing isomerization.
Catalytic Reuse in Pyrazole Synthesis
Copper triflate and ionic liquid catalysts ([bmim]PF₆) enable four reaction cycles without significant activity loss, reducing costs in large-scale pyrazole production.
Spectral Characterization and Validation
IR and NMR Analysis
Mass Spectrometry
ESI-MS ([M+H]⁺): Calculated 372.08, Observed 372.12.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into a more reduced form such as an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide has been studied for its effectiveness against a range of bacterial and fungal pathogens. In vitro studies have demonstrated its ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Studies show that it may inhibit specific enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves modulation of cytokine release and inhibition of cyclooxygenase enzymes .
Anticancer Potential
Recent investigations have explored the anticancer properties of oxadiazole derivatives. This compound has shown promise in preclinical models for inhibiting tumor growth and inducing apoptosis in cancer cells. Its effectiveness is attributed to its ability to interfere with cellular signaling pathways involved in cancer progression .
Agricultural Applications
Pesticide Development
The compound's structural characteristics make it suitable for development as a pesticide. Its efficacy against plant pathogens and pests has been evaluated, showing potential as a fungicide or insecticide. The chlorophenyl group enhances its bioactivity, allowing for effective pest management strategies in agriculture .
Herbicide Activity
Research into the herbicidal properties of oxadiazole derivatives has indicated that they can inhibit weed growth effectively. This application is particularly relevant in sustainable agriculture, where there is a need for environmentally friendly herbicides .
Materials Science
Synthesis of Functional Materials
this compound can be utilized in the synthesis of novel materials with specific properties. Its incorporation into polymers or composites may enhance their thermal stability and mechanical strength due to the rigid oxadiazole ring structure .
Fluorescent Materials
The compound's unique electronic properties allow it to be explored as a precursor for fluorescent materials. Research into its photophysical properties suggests potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Compound A : N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide ()
- Key Differences : Replaces the ethyl group with a methyl group and introduces a trifluoromethyl (-CF₃) substituent at the pyrazole 5-position.
Compound B : 3-(4-Chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide ()
- Key Differences : Substitutes the oxadiazole ring with a thiadiazole (S instead of O in the heterocycle) and introduces an isobutyl group.
- Implications : Thiadiazole may alter electronic properties, affecting binding affinity in biological targets. The isobutyl group could increase steric bulk, influencing pharmacokinetics .
Modifications to the Oxadiazole Ring
Compound C : N-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide ()
- Key Differences : Replaces the ethyl-pyrazole with a 4-fluorophenyl-pyrrolidine moiety.
Compound D: 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile ()
- Key Differences: Adds a thioacetyl linker and a cyano group (-CN) to the pyrazole.
- Implications : The -CN group may increase reactivity or serve as a hydrogen bond acceptor, while the thioether linkage could modulate redox properties .
Data Table: Structural and Hypothetical Property Comparison
*Calculated using fragment-based methods; actual values require experimental validation.
Biological Activity
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Chemical Structure
The synthesis of this compound typically involves multi-step reactions including the formation of the oxadiazole and pyrazole moieties. The general synthetic route includes:
- Formation of Oxadiazole : Reaction of appropriate hydrazine derivatives with carbonyl compounds.
- Formation of Pyrazole : Cyclization of substituted hydrazines with α,β-unsaturated carbonyl compounds.
The resulting compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. The oxadiazole and pyrazole scaffolds are known to exhibit potent activity against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated an IC50 range from 1.82 to 5.55 μM across different cancer cell lines including HCT-116, HePG-2, and MCF-7, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
The biological activity is attributed to several mechanisms:
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of cell cycle proteins.
- Inhibition of Proliferation : Targeting specific signaling pathways involved in cancer cell proliferation .
Structure–Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by various structural modifications:
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Pyrazoline Derivatives : A related study found that pyrazoline derivatives exhibited strong anticancer activity with IC50 values comparable to established drugs .
- Oxadiazole Derivatives : Research indicated that 1,3,4-oxadiazoles have a broad spectrum of biological activities including antimicrobial and anti-inflammatory properties .
Q & A
Q. What are the optimized synthetic routes for N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves coupling a 1,3,4-oxadiazole precursor with a pyrazole-carboxamide derivative. A general protocol (adapted from ) includes:
- Reagents: Use K₂CO₃ as a base in DMF solvent to facilitate nucleophilic substitution.
- Conditions: Stir at room temperature for 12–24 hours to ensure complete reaction while minimizing side products.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >90% purity.
Key variables to optimize include molar ratios (e.g., 1:1.1 for oxadiazole to alkylating agent) and solvent choice (DMF vs. acetonitrile for solubility) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the 3-chlorophenyl group (δ 7.4–7.6 ppm for aromatic protons) and ethyl substituent (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N of oxadiazole) validate functional groups.
- Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error confirms molecular formula (e.g., C₁₅H₁₂ClN₅O₂) .
Q. How can researchers ensure compound purity during synthesis, and which analytical methods are recommended?
Methodological Answer:
- HPLC: Use a C18 column (acetonitrile/water mobile phase) to monitor purity (>95% by area under the curve).
- Melting Point Analysis: Sharp melting points (±2°C) indicate homogeneity.
- TLC: Pre- and post-purification comparison (Rf = 0.5 in ethyl acetate/hexane 3:7) identifies impurities .
Q. What reaction variables (e.g., temperature, solvent) most significantly impact the synthesis of this compound?
Methodological Answer:
- Temperature: Elevated temperatures (>50°C) risk oxadiazole ring degradation; room temperature is optimal for coupling reactions.
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis.
- Base Strength: K₂CO₃ (mild base) minimizes side reactions compared to stronger bases like NaOH .
Advanced Research Questions
Q. What mechanistic approaches are used to study this compound’s potential antimicrobial or anticancer activity?
Methodological Answer:
- In Vitro Assays: Screen against bacterial/fungal strains (MIC via broth microdilution) or cancer cell lines (IC₅₀ via MTT assay).
- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like dihydrofolate reductase or topoisomerase II.
- Flow Cytometry: Assess apoptosis induction in treated cancer cells (Annexin V/PI staining) .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced activity?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electronic properties (HOMO-LUMO gaps, dipole moments) influencing reactivity.
- Docking Studies: Simulate interactions with target proteins (e.g., EGFR kinase) to prioritize substituents (e.g., electron-withdrawing groups at the 3-chlorophenyl position) for synthesis .
Q. How should researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ across assays)?
Methodological Answer:
- Standardize Assays: Use identical cell lines/passage numbers and normalize data to positive controls (e.g., doxorubicin for anticancer assays).
- SAR Analysis: Compare substituent effects (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to identify structural determinants of activity.
- Meta-Analysis: Aggregate data from multiple studies to distinguish trends from outliers .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Analog Synthesis: Systematically modify substituents (e.g., alkyl chain length, halogen position) using parallel synthesis.
- 3D-QSAR: Develop CoMFA or CoMSIA models to correlate spatial/electronic features with activity.
- Pharmacophore Mapping: Identify critical interaction points (e.g., hydrogen bond acceptors on the oxadiazole ring) .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC over 24 hours.
- Plasma Stability: Assess half-life in human plasma (37°C) using LC-MS to detect metabolites.
- Thermal Analysis: TGA/DSC profiles determine decomposition temperatures and hygroscopicity .
Q. What comparative studies are recommended to benchmark this compound against structural analogs?
Methodological Answer:
- Biological Profiling: Test analogs with variations in the oxadiazole/pyrazole rings (e.g., thiadiazole vs. oxadiazole) against the same targets.
- Computational Comparison: Calculate binding free energies (ΔG) and ligand efficiency metrics (e.g., LE, LLE).
- Crystallography: Resolve co-crystal structures with target proteins to compare binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
